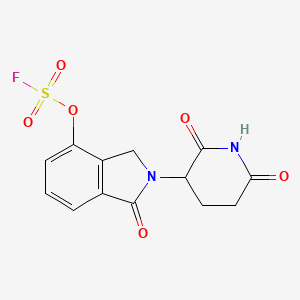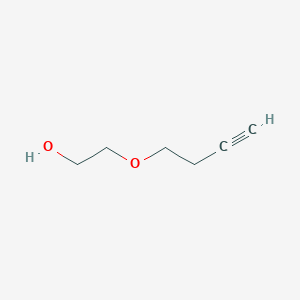![molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
[3-(4-CYanooxan-4-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenol derivatives
Reduction: Formation of boronate esters
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene
Major Products
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry
In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 3-(4-Methoxyphenyl)boronic acid
Uniqueness
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is unique due to the presence of the cyanooxan-4-yl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C12H14BNO3 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
[3-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2 |
InChI Key |
LSEKEMRUNIUCIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
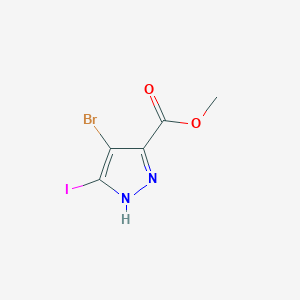
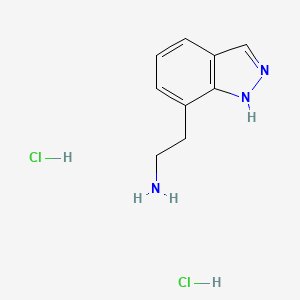
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
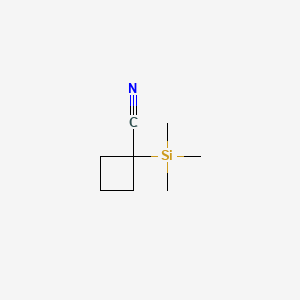
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

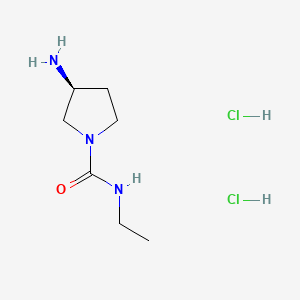
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
